

4-Iodo-2-methylbenzoic acid IR spectroscopy data

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Compound of Interest

Compound Name: **4-Iodo-2-methylbenzoic acid**

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An In-Depth Technical Guide to the Infrared Spectroscopy of **4-Iodo-2-methylbenzoic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **4-Iodo-2-methylbenzoic acid**. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a deep, mechanistic understanding of the spectral features. We will explore the causality behind experimental choices and provide a self-validating framework for spectral interpretation, grounded in authoritative sources.

Introduction: The Molecular Context

4-Iodo-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its utility as a building block in organic synthesis, particularly in the development of pharmaceutical compounds, necessitates robust and reliable methods for its characterization. Infrared (IR) spectroscopy serves as a primary and indispensable tool for this purpose. The technique provides a rapid, non-destructive method to confirm the presence of key functional groups and offers insights into the molecule's structural integrity. An IR spectrum acts as a unique molecular "fingerprint," arising from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule's chemical bonds.^[1]

Decoding the Spectrum: A Functional Group Analysis

The infrared spectrum of **4-iodo-2-methylbenzoic acid** is a composite of the vibrational modes of its constituent parts: the carboxylic acid group, the substituted aromatic ring, the methyl group, and the carbon-iodine bond. In the solid state, the most dominant spectral features arise from the carboxylic acid, which exists as a hydrogen-bonded dimer. This intermolecular interaction profoundly influences the position and shape of key absorption bands.

The Carboxylic Acid Moiety (-COOH): A Signature of Dimerization

The carboxyl group provides the most characteristic and easily identifiable peaks in the spectrum.

- O-H Stretching Vibration: The most telling feature of a carboxylic acid is an exceptionally broad and strong absorption band spanning from approximately 3300 cm^{-1} to 2500 cm^{-1} .^[2] ^[3]^[4] This significant broadening is a direct consequence of the strong intermolecular hydrogen bonding between two molecules, forming a stable eight-membered ring dimer. This extensive hydrogen-bonding network creates a continuum of O-H bond lengths and strengths, resulting in a wide range of absorbed frequencies rather than a sharp peak.^[1] This broad band often overlaps with the sharper C-H stretching vibrations.^[3]^[4]
- C=O (Carbonyl) Stretching Vibration: A strong, sharp absorption peak is observed for the carbonyl group. For aromatic carboxylic acids like **4-iodo-2-methylbenzoic acid**, this peak typically appears in the $1710\text{-}1680\text{ cm}^{-1}$ range.^[5] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated carboxylic acids (which absorb around 1710 cm^{-1}) because resonance delocalization weakens the C=O double bond.^[1]^[6]
- Coupled C-O Stretching and O-H Bending: The fingerprint region of the spectrum contains vibrations arising from the coupling of C-O stretching and in-plane O-H bending. These typically result in a medium-intensity band between $1320\text{-}1210\text{ cm}^{-1}$.^[3]^[5] A separate band for O-H in-plane bending can also be seen around $1440\text{-}1395\text{ cm}^{-1}$.^[3]

- Out-of-Plane O-H Bend: The hydrogen-bonded dimer structure gives rise to a characteristic broad, medium-intensity band for the out-of-plane (oop) O-H bend, often centered around $950\text{-}910\text{ cm}^{-1}$.^[3]

The Aromatic Ring: Vibrational Complexity

The substituted benzene ring contributes several characteristic absorptions.

- Aromatic C-H Stretching: Look for weak to medium intensity peaks just above 3000 cm^{-1} , typically in the $3100\text{-}3000\text{ cm}^{-1}$ region.^{[7][8]} These absorptions distinguish aromatic C-H bonds from aliphatic C-H bonds, which appear below 3000 cm^{-1} .^{[7][9]}
- C=C Ring Stretching: The stretching vibrations within the aromatic ring produce a series of medium-to-strong bands in the $1600\text{-}1450\text{ cm}^{-1}$ range.^{[8][10][11]} Often, two distinct bands are visible around 1600 cm^{-1} and 1500 cm^{-1} .^{[8][10]}
- C-H Out-of-Plane Bending: Strong absorptions in the $900\text{-}675\text{ cm}^{-1}$ region are due to the out-of-plane bending of the aromatic C-H bonds. The precise position of these bands is highly diagnostic of the substitution pattern on the ring.^{[7][12][13]}

Aliphatic and Halogen Substituents

- Methyl Group C-H Stretching: The C-H bonds of the methyl group will produce absorption bands just below 3000 cm^{-1} .
- Carbon-Iodine (C-I) Stretching: The C-I stretching vibration is expected to appear as a weak to medium intensity band in the low-frequency fingerprint region, typically below 600 cm^{-1} . Its detection can sometimes be challenging due to its low energy and potential overlap with other vibrations.

Summary of Key IR Absorptions

The expected vibrational frequencies for **4-iodo-2-methylbenzoic acid** are summarized below.

Peak Position (cm ⁻¹)	Intensity	Vibrational Assignment
~3300 - 2500	Broad, Strong	O-H stretch from hydrogen-bonded carboxylic acid dimer[1][2][3]
~3100 - 3000	Weak to Medium	Aromatic C-H stretch[7][8]
Below 3000	Medium	Aliphatic C-H stretch (from -CH ₃)
~1710 - 1680	Strong, Sharp	C=O (carbonyl) stretch, conjugated[5][6]
~1600 - 1450	Medium to Strong	C=C aromatic ring stretching vibrations[8][10][11]
~1440 - 1395	Medium	In-plane O-H bend[3]
~1320 - 1210	Medium	C-O stretch coupled with O-H in-plane bend[3][5]
~950 - 910	Broad, Medium	Out-of-plane O-H bend of dimer[3]
~900 - 675	Strong	Aromatic C-H out-of-plane bending[7][12]
Below 600	Weak to Medium	C-I stretch

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for obtaining the IR spectrum of a solid sample. The core principle is to disperse the solid analyte in a matrix that is transparent to infrared radiation, thereby minimizing scattering and maximizing signal quality.

Rationale: KBr is selected as the matrix material due to its ionic nature, which results in no vibrational absorptions in the mid-IR region (4000-400 cm⁻¹), providing a clear window for

analyzing the sample.

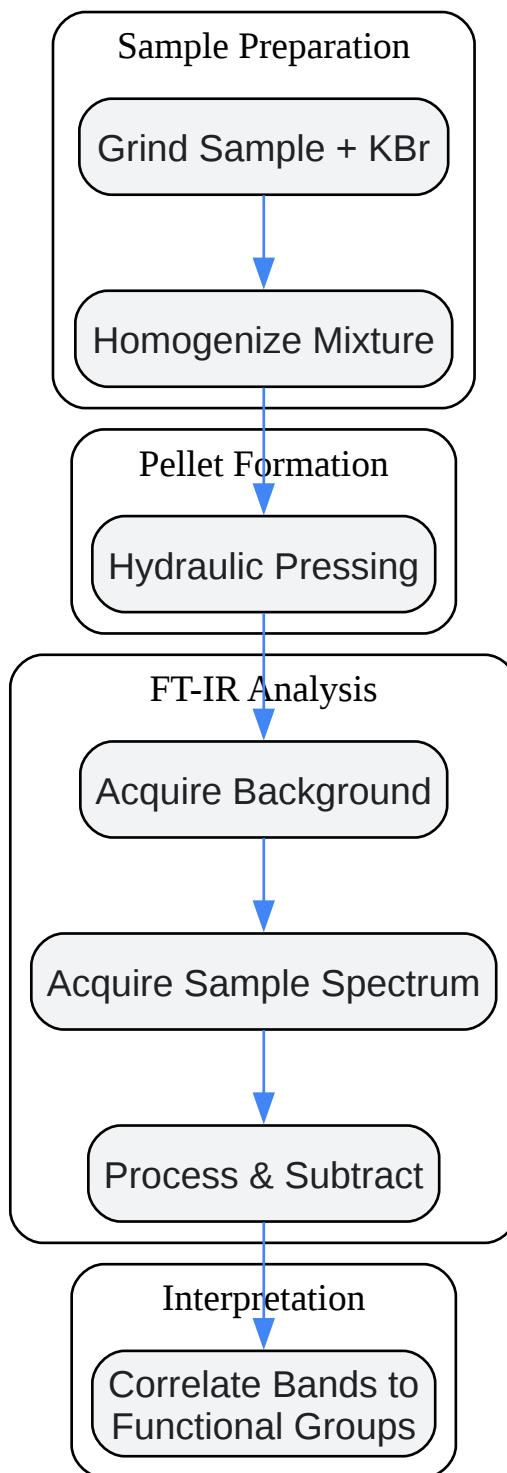
Step-by-Step Methodology

- Materials Preparation:
 - Action: Use a mortar and pestle to finely grind approximately 1-2 mg of **4-iodo-2-methylbenzoic acid** and 100-200 mg of dry, spectroscopy-grade KBr powder.
 - Causality: Grinding ensures the sample particles are smaller than the wavelength of the IR radiation, which is critical to prevent significant light scattering (Christiansen effect) that would distort the spectral baseline. The sample must be homogeneously dispersed within the KBr matrix for a representative spectrum. KBr must be perfectly dry, as absorbed water will show broad O-H stretching bands around 3400 cm^{-1} , potentially obscuring sample features.
- Pellet Formation:
 - Action: Transfer the ground powder mixture to a pellet press die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes.
 - Causality: The high pressure causes the KBr to flow and fuse into a transparent or translucent disc, trapping the analyte molecules within its crystal lattice. A transparent pellet indicates good particle size reduction and minimizes scattering losses, leading to a higher quality spectrum.
- Instrumental Setup and Background Collection:
 - Action: Place the empty sample holder in the FT-IR spectrometer. Run a background scan.
 - Causality: The background scan records the spectrum of the atmospheric components (primarily water vapor and CO_2) and the instrument's own optical and electronic environment. This background spectrum is then automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the analyte. This is a critical self-validating step for data integrity.
- Sample Analysis:

- Action: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum.
- Causality: As the infrared beam passes through the pellet, the **4-iodo-2-methylbenzoic acid** molecules absorb energy at their characteristic vibrational frequencies. The detector measures the transmitted light, and the instrument's software performs a Fourier transform on the resulting interferogram to generate the final spectrum of transmittance or absorbance versus wavenumber.

Visualization of Workflow and Molecular Vibrations

To better illustrate the process, the following diagrams have been generated.



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Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Caption: Key molecular vibrations for **4-iodo-2-methylbenzoic acid**.

Conclusion

The FT-IR spectrum of **4-iodo-2-methylbenzoic acid** provides a wealth of structural information. The presence of a very broad O-H stretch, a conjugated carbonyl peak, and characteristic aromatic ring absorptions allows for unambiguous identification. By understanding the principles behind the spectral features and adhering to a rigorous experimental protocol, researchers can confidently use IR spectroscopy as a cornerstone for the characterization of this and related compounds in a research and development setting.

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